4-Fluoro-N-methylaniline hydrochloride
Overview
Description
4-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the nitrogen atom is methylated. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-N-methylaniline hydrochloride are cytochromes P-450 and the flavin-containing monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound interacts with its targets, the cytochromes P-450 and flavin-containing monooxygenase, to undergo biotransformation. This involves N-demethylation, N-hydroxylation, and 4-hydroxylation accompanied by dehalogenation .
Biochemical Pathways
The compound affects the metabolic pathways involving cytochromes P-450 and flavin-containing monooxygenase. The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved, vary significantly .
Pharmacokinetics
The compound is known to undergo significant biotransformation, indicating metabolism .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of various metabolites through the processes of N-demethylation, N-hydroxylation, and 4-hydroxylation .
Biochemical Analysis
Biochemical Properties
4-Fluoro-N-methylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochromes P-450 and flavin-containing monooxygenase. These enzymes are involved in the biotransformation of the compound, leading to reactions such as N-demethylation, N-hydroxylation, and aromatic ring hydroxylation . The interactions between this compound and these enzymes are crucial for understanding its metabolic pathways and potential effects on biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the respiratory system and can cause acute toxicity when ingested or inhaled . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochromes P-450 and flavin-containing monooxygenase, leading to enzyme inhibition or activation . These interactions result in the biotransformation of the compound, including N-demethylation and aromatic ring hydroxylation. The changes in gene expression induced by this compound further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential adverse effects on cellular processes, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause acute toxicity, impacting the respiratory system and leading to severe health issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochromes P-450 and flavin-containing monooxygenase . These enzymes catalyze the biotransformation of the compound, leading to the formation of various metabolites. The metabolic pathways include N-demethylation, N-hydroxylation, and aromatic ring hydroxylation. These reactions are essential for the compound’s detoxification and excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of this compound in specific tissues are important for understanding its overall impact on biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with various biomolecules. Targeting signals and post-translational modifications may influence the localization of this compound, affecting its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amine group, resulting in 4-fluoroaniline.
Methylation: 4-fluoroaniline is then methylated using methyl iodide or dimethyl sulfate to produce 4-Fluoro-N-methylaniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine intermediates.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinone imine intermediates.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-N-methylaniline hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoroaniline
- N-Methylaniline
- 4-Trifluoromethyl-N-methylaniline
- 2-Bromo-N-methylaniline
Uniqueness
4-Fluoro-N-methylaniline hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules.
Properties
IUPAC Name |
4-fluoro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIBCAKGXOJUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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